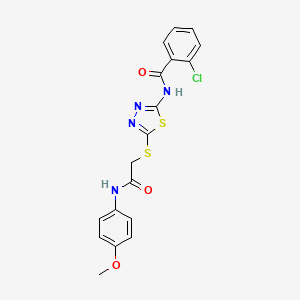![molecular formula C13H13N3O3S2 B2687171 (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865182-41-8](/img/structure/B2687171.png)
(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound . The prop-2-yn-1-yl group suggests the presence of a triple bond, which could be involved in reactions.
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzo[d]thiazol-2(3H)-one core, with a prop-2-yn-1-yl group and a sulfamoyl group attached .Chemical Reactions Analysis
The compound could potentially undergo reactions at the triple bond of the prop-2-yn-1-yl group or at the sulfamoyl group .Applications De Recherche Scientifique
Antibacterial Properties
Research on benzothiazole derivatives of sulphonamides has highlighted their potential antibacterial properties. A study focused on synthesizing hybrid compounds combining sulphonamide and benzothiazole structures showed improved antibacterial activity. These compounds were synthesized through various chemical reactions and characterized using techniques like melting point determination, infra-red spectroscopy, and nuclear magnetic resonance. The antibacterial screening of these compounds indicated significant activity against bacteria, demonstrating the potential of (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide derivatives in antibacterial applications (Ikpa, Onoja, & Okwaraji, 2020).
Anticancer Agents
The synthesis of indapamide derivatives has also been explored for their anticancer potential. One study synthesized indapamide derivatives and evaluated their proapoptotic activity on melanoma cell lines. Among these compounds, one demonstrated significant growth inhibition, indicating the potential use of (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide derivatives as anticancer agents. These findings suggest the role of such compounds in developing new therapeutic options for cancer treatment (Yılmaz et al., 2015).
Chemical Synthesis and Characterization
The synthesis and characterization of novel compounds incorporating sulfamoyl moiety have shown promising antibacterial activity. A study aimed at creating new heterocyclic compounds suitable as antimicrobial agents synthesized N-(4-sulfamoyl-1,3-thiazol-2-yl)-4-nitrobenzamides. These compounds underwent evaluation for their antibacterial activity against common pathogens like S. aureus and E. coli, highlighting the versatility of the sulfamoyl and thiazole combination in medicinal chemistry (Pour et al., 2019).
Environmental Applications
Beyond pharmacological interests, derivatives of (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide have been investigated for environmental applications, such as the removal of heavy metals from industrial wastes. A study on the use of novel magnetic nanoadsorbents synthesized from thiazole derivatives demonstrated effective removal of Zn2+ and Cd2+ ions from industrial wastes. This research underscores the potential environmental benefits of these compounds in mitigating pollution and enhancing waste treatment processes (Zargoosh et al., 2015).
Propriétés
IUPAC Name |
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-3-7-16-10-6-5-9(21(14,18)19)8-11(10)20-13(16)15-12(17)4-2/h1,5-6,8H,4,7H2,2H3,(H2,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRLUDRHPBEBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-6-fluorobenzamide](/img/structure/B2687098.png)


![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate](/img/structure/B2687101.png)

![1-(2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2687104.png)


![2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2687110.png)
